C28H22ClNO6

PTPN22 inhibition IC50 immuno-oncology

C28H22ClNO6, formally designated as PTPN22‑IN‑2 (Compound 8b‑19), is a synthetic small‑molecule orthosteric inhibitor of protein tyrosine phosphatase non‑receptor type 22 (PTPN22/LYP). It belongs to the benzofuran salicylic acid chemotype and was derived via structure‑based lead optimization of the parent inhibitor 8b, utilizing co‑crystal structure analysis and matched molecular pairs methodology.

Molecular Formula C28H22ClNO6
Molecular Weight 503.9 g/mol
Cat. No. B15173352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC28H22ClNO6
Molecular FormulaC28H22ClNO6
Molecular Weight503.9 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)C(=O)OC3=CC(=C(C=C23)Cl)OC(=O)C(C4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5
InChIInChI=1S/C28H22ClNO6/c29-22-14-21-19-12-7-13-20(19)26(31)35-23(21)15-24(22)36-27(32)25(18-10-5-2-6-11-18)30-28(33)34-16-17-8-3-1-4-9-17/h1-6,8-11,14-15,25H,7,12-13,16H2,(H,30,33)
InChIKeyKPEHSQQMFHGTEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C28H22ClNO6 (PTPN22-IN-2 / Compound 8b-19): A Benzofuran Salicylic Acid-Based Orthosteric PTPN22 Inhibitor for Immuno-Oncology Research


C28H22ClNO6, formally designated as PTPN22‑IN‑2 (Compound 8b‑19), is a synthetic small‑molecule orthosteric inhibitor of protein tyrosine phosphatase non‑receptor type 22 (PTPN22/LYP) [1]. It belongs to the benzofuran salicylic acid chemotype and was derived via structure‑based lead optimization of the parent inhibitor 8b, utilizing co‑crystal structure analysis and matched molecular pairs methodology [1]. The compound features a key alkene linker in place of the parent alkyne, conferring differentiated physicochemical and pharmacological properties [1]. With a molecular weight of 503.93 g/mol, it is supplied as a solid with >98% purity (HPLC) and is soluble in DMSO at 10 mM .

Why PTPN22 Inhibitors Are Not Interchangeable: The C28H22ClNO6 Differentiation Case


PTPN22 inhibitors spanning diverse chemotypes—benzofuran salicylic acids, quinolone‑based scaffolds, and natural products—exhibit wide variability in potency, isozyme selectivity, aqueous solubility, and cellular target engagement that precludes simple substitution [1]. Even within the same benzofuran salicylic acid series, minor structural modifications produce dramatic shifts in selectivity profiles; for example, the parent compound 8b achieves only >9‑fold selectivity over related phosphatases, whereas the alkene‑modified 8b‑19 (C28H22ClNO6) attains 15.2‑ to 19.2‑fold discrimination against SHP2 and PTP1B respectively [1]. Chemotypes outside the benzofuran class, such as PTPN22‑IN‑1 (L‑1), display a markedly different potency (IC50 = 1.4 µM vs. 0.25 µM) and selectivity window (7–10 fold), rendering them non‑equivalent for applications requiring sub‑micromolar potency with defined isozyme discrimination . These quantitative gaps in both biochemical potency and selectivity mean that procurement decisions based solely on target name rather than compound‑specific evidence risk experimental irreproducibility and wasted resources.

C28H22ClNO6 (PTPN22-IN-2): Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


PTPN22 Inhibitory Potency: Equipotent to Parent 8b, 5.6-Fold More Potent Than PTPN22-IN-1 (L-1)

C28H22ClNO6 (8b-19) inhibits recombinant PTPN22 with an IC50 of 0.25 µM (250 nM), making it essentially equipotent with the parent benzofuran salicylic acid inhibitor 8b (IC50 = 0.26 µM) [1]. Critically, 8b-19 is 5.6‑fold more potent than the structurally unrelated PTPN22 inhibitor PTPN22‑IN‑1 (L‑1, IC50 = 1.4 µM), a widely available alternative chemotype [1]. Against natural product‑derived PTPN22 inhibitors, the differentiation is even starker: 8b-19 is approximately 118‑fold more potent than quercetin (IC50 = 29.59 µM) [2]. This retention of low‑micromolar potency while simultaneously improving other drug‑like properties is the central value proposition of 8b-19.

PTPN22 inhibition IC50 immuno-oncology T cell signaling

Isozyme Selectivity: 15.2‑Fold (SHP2) and 19.2‑Fold (PTP1B) Discrimination Superior to Parent 8b

The isozyme selectivity profile of C28H22ClNO6 represents its strongest differentiation claim over the parent inhibitor 8b. Against the closely related phosphatase SHP2, 8b-19 exhibits 15.2‑fold selectivity; against PTP1B, it achieves 19.2‑fold selectivity [1]. By contrast, the parent compound 8b demonstrates only >9‑fold selectivity over a large PTP panel, without achieving the near‑20‑fold discrimination against specific therapeutically relevant off‑target phosphatases . Furthermore, 8b-19 displays little to no activity against an extended panel of mammalian PTPs including SHP1, TCPTP, MEG2, PEST, HePTP, FAP‑1, PTPα, PTPε, VHZ, Laforin, and the low molecular weight PTP [1].

isozyme selectivity SHP2 PTP1B phosphatase profiling

Aqueous Kinetic Solubility: 2.02 ± 0.24 µM in PBS (pH 7.4), a Key Structural Driver for Improved Cellular Performance

Replacement of the alkyne linker in parent 8b with an alkene in 8b-19 was explicitly designed to improve aqueous solubility while maintaining potency [1]. Extended kinetic solubility assay in phosphate‑buffered saline (PBS) at pH 7.0 determined the aqueous solubility of 8b-19 to be 2.02 ± 0.24 µM [1][2]. The parent compound 8b, bearing the more rigid and hydrophobic alkyne linker, exhibits lower aqueous solubility, which the primary literature directly attributes to the linker chemistry difference [1]. This solubility improvement is identified in the primary publication as a contributing factor to the significantly enhanced cellular efficacy of 8b-19 relative to 8b [1].

aqueous solubility kinetic solubility PBS drug-like properties

Cellular Target Engagement: Enhanced pLCK and pERK1/2 Induction in Jurkat T Cells at 10 µM

In Jurkat T‑cell functional assays, C28H22ClNO6 (8b-19) at 10 µM induces greater levels of phosphorylated LCK (pLCK) and phosphorylated ERK1/2 (pERK1/2) compared to the parent compound 8b at matched concentration [1]. LCK and ERK1/2 are key downstream effectors of T cell receptor (TCR) signaling whose phosphorylation status is directly regulated by PTPN22 phosphatase activity [1]. The primary publication reports that 8b-19 demonstrates significantly enhanced cellular efficacy compared to parent 8b, a conclusion drawn from dose‑response analysis of TCR signaling activation in Jurkat cells [1]. This cellular activity advantage is attributed to the combination of retained biochemical potency, improved isozyme selectivity, and enhanced aqueous solubility [1].

cellular efficacy TCR signaling LCK phosphorylation ERK1/2 Jurkat

Extended PTP Selectivity Panel: Clean Profile Across 11+ Mammalian Phosphatases

Beyond the head‑to‑head SHP2/PTP1B selectivity data, C28H22ClNO6 (8b-19) was profiled against an extended panel of mammalian protein tyrosine phosphatases to establish its suitability as a chemical probe. The compound displays little to no inhibitory activity against nonreceptor PTPs (SHP1, TCPTP, MEG2, PEST, HePTP, FAP‑1), receptor‑like PTPs (PTPα, PTPε), dual‑specificity PTPs (VHZ, Laforin), and the low molecular weight PTP [1]. This broad selectivity profiling exceeds what is typically reported for earlier‑generation benzofuran salicylic acid inhibitors, which were primarily characterized against a smaller subset of phosphatases [2]. The absence of activity against TCPTP is particularly notable, as TCPTP shares high active‑site homology with PTPN22 and is frequently a selectivity liability for PTP inhibitors [1].

PTP panel selectivity profiling off-target chemical probe

C28H22ClNO6 (PTPN22-IN-2): Evidence-Backed Research and Industrial Application Scenarios


PTPN22 Target Validation and Chemical Probe Studies in T Cell Immunology

Researchers requiring a selective chemical probe to interrogate PTPN22 function in TCR signaling cascades should select C28H22ClNO6 over alternatives such as PTPN22‑IN‑1 or the parent 8b. The compound's 15.2‑ to 19.2‑fold selectivity against SHP2 and PTP1B [1], combined with its demonstrated ability to enhance pLCK and pERK1/2 levels in Jurkat T cells at 10 µM [1], provides a well‑validated tool for dissecting PTPN22‑specific contributions to T cell activation. The extended selectivity panel confirming inactivity against TCPTP and 10+ other PTPs [1] minimizes the risk of polypharmacology confounding target validation conclusions. For procurement, this compound is available at >98% purity (HPLC) from multiple vendors including Probechem (PC‑23637), TargetMol (T204400), and MedChemExpress [2].

Cancer Immunotherapy Drug Discovery: Lead Optimization Starting Point

Drug discovery programs targeting PTPN22 for cancer immunotherapy applications can utilize C28H22ClNO6 as an optimized lead compound that addresses key liabilities of the parent 8b scaffold. The alkene‑modified linker confers improved aqueous solubility (2.02 ± 0.24 µM in PBS, pH 7.0) [1][3] while maintaining equipotent PTPN22 inhibition (IC50 = 0.25 µM) [1]. This solubility improvement facilitates reliable in vitro ADME profiling and reduces precipitation artifacts in cell‑based screening cascades. The co‑crystal structure of 8b with PTPN22, which guided the design of 8b-19, is available (PDB referenced in the primary publication) [1], enabling structure‑based further optimization of this chemotype. Procurement for medicinal chemistry programs should prioritize vendors supplying gram‑scale quantities with batch‑specific HPLC and NMR characterization.

Comparative Phosphatase Selectivity Profiling and Assay Development

Laboratories developing phosphatase selectivity profiling assays or seeking a reference inhibitor with well‑characterized isozyme discrimination should select C28H22ClNO6 based on its uniquely comprehensive selectivity dataset. Unlike earlier benzofuran salicylic acid inhibitors whose selectivity was characterized against only a limited panel [4], 8b-19 has been profiled against 13+ mammalian PTPs spanning all major subfamilies (nonreceptor, receptor‑like, dual‑specificity, and low molecular weight) [1]. The quantitative selectivity ratios of 15.2‑fold (SHP2) and 19.2‑fold (PTP1B) [1] provide benchmark values for calibrating new PTPN22 inhibitor candidates. The compound's DMSO solubility (10 mM) and defined storage conditions (−20°C as solid, −80°C in solution) support its use as a reference standard in multi‑laboratory reproducibility initiatives.

Immunomodulation Phenotypic Screening in Primary T Cells

Investigators conducting phenotypic screens for modulators of T cell function in primary human or murine T cells should prioritize C28H22ClNO6 over less selective PTPN22 inhibitors. The parent compound 8b has demonstrated the ability to block anaphylaxis in mice and exhibits cellular activity in both T cells and mast cells ; 8b-19 retains this cellular pharmacology while providing significantly enhanced cellular efficacy [1]. The dose‑responsive increase in TCR signaling markers (pLCK and pERK1/2) at 10 µM [1], together with the absence of cytotoxicity at efficacious concentrations noted in the primary publication [1], supports use of 8b-19 in prolonged T cell activation assays. For procurement in phenotypic screening contexts, researchers should verify lot‑specific purity and confirm compound identity via LC‑MS before committing to large‑scale cell‑based experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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